Uracil mustard
Overview
Description
Uracil mustard, also known as Uramustine, is a chemotherapy drug that belongs to the class of alkylating agents . It is primarily used in the treatment of lymphatic malignancies . The drug appears as creamy white crystals or off-white powder .
Synthesis Analysis
Uracil mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .Molecular Structure Analysis
The molecular formula of Uracil mustard is C8H11Cl2N3O2 . Its IUPAC name is 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione . The molecular weight of Uracil mustard is 252.09 g/mol .Chemical Reactions Analysis
Uracil mustard is an alkylating agent . After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .Physical And Chemical Properties Analysis
Uracil mustard is a nitrogen mustard derivative of uracil . It is a creamy white crystal or off-white powder . The molecular weight of Uracil mustard is 252.09 g/mol .Scientific Research Applications
Antineoplastic Structural Variations Uracil mustard, known as uramustine, has been explored for its antineoplastic (anticancer) applications, particularly through the development of structural variants retaining cytotoxic activity suitable for oral administration. Research has focused on identifying new variants of uracil mustard that exhibit favorable drug-likeness and cytotoxic capabilities. These variants are designed to maintain the cytotoxic moiety of nitrogen mustard, crucial for their antitumor properties. The study demonstrated that applying rigorous search criteria within a molecular database successfully identified 12 variants of uracil mustard, showing promising drug-likeness in addition to their cytotoxic potential. This development is significant for enhancing the efficacy of clinical cancer treatment (Bartzatt, 2015).
Synthesis and Evaluation of Cytotoxicity Further investigations have been made into the synthesis and cytotoxic evaluation of uracil C-Mannich bases, highlighting the potential of hybrid compounds. These compounds combine the antimetabolite substituted uracil with nitrogen mustard, exhibiting potential alkylating capabilities. Among these, certain compounds demonstrated significant cytotoxic activity in cancer cell lines, indicating the therapeutic potential of these uracil derivatives in pharmaceutical use (Istanbullu & Zupkó, 2012).
Broad Biological Activity and Applications Uracil derivatives are considered privileged structures in drug discovery, given their broad spectrum of biological activities and synthetic accessibility. Their applications extend beyond antiviral and anti-tumor activities to include herbicidal, insecticidal, and bactericidal activities. The structural modifications of uracil aim to improve pharmacological and pharmacokinetic properties, such as increased bioactivity, selectivity, metabolic stability, and lower toxicity. This review underscores the importance of uracil and fused uracil derivatives as bioactive agents, offering insights into future directions for developing more potent and specific analogues for various biological targets (Pałasz & Cież, 2015).
Historic Use in Combination Chemotherapy Historically, uracil mustard, in combination with 5-fluorouracil, was used in chemotherapy for ovarian carcinoma, marking one of the earliest uses of combination chemotherapy. The uracil mustard and 5-fluorouracil (UM-FU) combination demonstrated effectiveness in controlling ascites and hydrothorax and reducing intraabdominal masses in patients with advanced ovarian cancer. This historical application provides valuable insights into the therapeutic potential of uracil mustard in combination therapies, although its use has been superseded by more effective treatments (Kohorn, 2013).
Safety And Hazards
properties
IUPAC Name |
5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPUKCWIGUEADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
Record name | URACIL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16250 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8026270 | |
Record name | Uracil mustard | |
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Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid | |
Record name | URACIL MUSTARD | |
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Record name | Uracil mustard | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L | |
Record name | URACIL MUSTARD | |
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Record name | Uracil mustard | |
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Record name | URACIL MUSTARD | |
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Record name | Uracil mustard | |
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Mechanism of Action |
After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., ... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY., Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. | |
Record name | Uracil mustard | |
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Record name | URACIL MUSTARD | |
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Product Name |
Uracil mustard | |
Color/Form |
WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER | |
CAS RN |
66-75-1 | |
Record name | URACIL MUSTARD | |
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Record name | Uracil mustard | |
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Record name | URACIL MUSTARD | |
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Record name | URACIL MUSTARD | |
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Record name | Uracil mustard | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
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Melting Point |
403 °F (NTP, 1992), 206 °C | |
Record name | URACIL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16250 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Uracil mustard | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00791 | |
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Record name | Uracil mustard | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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